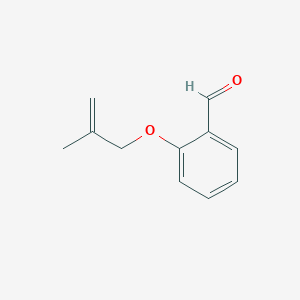
2-(2-Methyl-allyloxy)-benzaldehyde
Descripción general
Descripción
2-(2-Methyl-allyloxy)-benzaldehyde, also known as 2-allyl-2-methylbenzaldehyde, is a chemical compound with a molecular formula of C10H12O2. It is a colorless liquid with a fragrant odor and is commonly used in perfumes, cosmetics, and pharmaceuticals. It is also used as a synthetic intermediate in various chemical synthesis processes. 2-(2-Methyl-allyloxy)-benzaldehyde is an important intermediate for the synthesis of a variety of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Electrosynthesis in Organic Chemistry
Franco, Olivero, and Duñach (1997) explored the nickel-catalyzed electrochemical cleavage of the allyl group in aryl allyl ethers, focusing on o-(allyloxy)benzaldehydes. They achieved the synthesis of homoallylic alcohols with 2-hydroxyphenyl substituents, demonstrating the potential of 2-(2-Methyl-allyloxy)-benzaldehyde in electrosynthesis (Delphine Franco, S. Olivero, E. Duñach, 1997).
Polymer Science
Sane et al. (2013) synthesized new initiators containing “clickable” aldehyde and allyloxy functional groups for polymerization processes. These initiators, derived from 2-(2-Methyl-allyloxy)-benzaldehyde, were employed for the polymerization of e-caprolactone and methyl methacrylate, showcasing its utility in creating functionalized polymers (P. Sane, Bhausaheb V. Tawade, Indravadan Parmar, S. Kumari, Samadhan S. Nagane, P. Wadgaonkar, 2013).
Bioproduction of Benzaldehyde
Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde, a valuable molecule in the flavor industry, using Pichia pastoris in a two-phase partitioning bioreactor. Their work suggests the potential application of 2-(2-Methyl-allyloxy)-benzaldehyde in enhancing the bioproduction of benzaldehyde (Tom K. J. Craig, Andrew J. Daugulis, 2013).
Propiedades
IUPAC Name |
2-(2-methylprop-2-enoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLPELHBEYALIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324442 | |
| Record name | 2-(2-Methyl-allyloxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-allyloxy)-benzaldehyde | |
CAS RN |
38002-87-8 | |
| Record name | 2-[(2-Methyl-2-propen-1-yl)oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 406744 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038002878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38002-87-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Methyl-allyloxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)
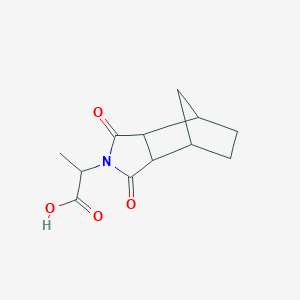




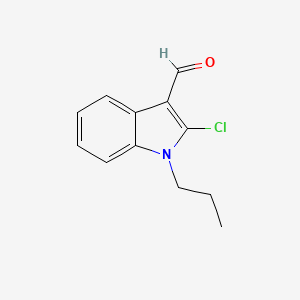
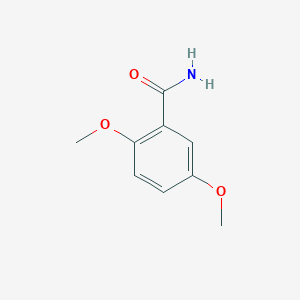
![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)
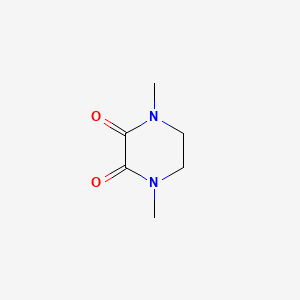
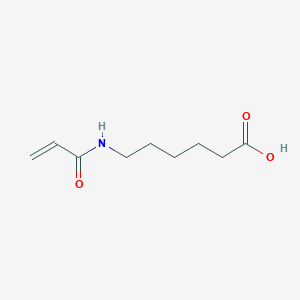
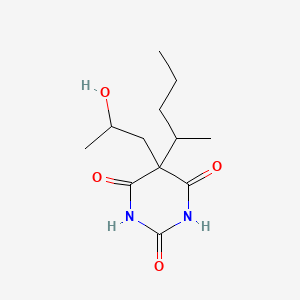
![5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1347189.png)
![[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1347191.png)